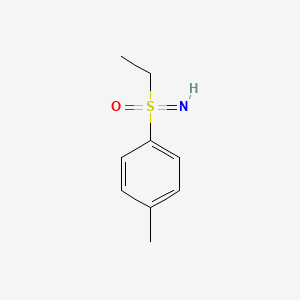

Sulfoximine, S-ethyl-S-(p-tolyl)-

Description

Significance of Sulfoximines as Organosulfur Reagents in Contemporary Organic Synthesis

Sulfoximines are recognized as valuable organosulfur reagents, largely owing to their chemical stability and the capacity for diverse functionalization at the nitrogen and adjacent carbon atoms. beilstein-journals.org This class of compounds can be considered monoaza analogs of sulfones, and their unique electronic and steric properties have led to their use in a multitude of synthetic applications. beilstein-journals.org They have been employed as directing groups in C-H activation reactions, as chiral auxiliaries, and as ligands in asymmetric catalysis. beilstein-journals.orguni-regensburg.de The sulfoximine (B86345) moiety is a chemically stable, comparatively polar, and weakly basic functional group, which often imparts favorable physicochemical properties such as aqueous solubility and metabolic stability to molecules. nih.govresearchgate.net

The versatility of sulfoximines is further demonstrated by their role as precursors to other functional groups. For instance, they can be converted to the corresponding sulfones. This reactivity, combined with their stability under a range of reaction conditions, positions sulfoximines as important building blocks in the synthesis of complex organic molecules. beilstein-journals.org

Overview of Chiral Sulfoximines and their Stereogenic Properties

A key feature of sulfoximines like S-ethyl-S-(p-tolyl)sulfoximine is the presence of a stereogenic sulfur atom when the two carbon substituents are different. This chirality is a cornerstone of their application in asymmetric synthesis. beilstein-journals.org The sulfur center in such chiral sulfoximines is configurationally stable, meaning it does not readily racemize under many standard reaction conditions. beilstein-journals.org

This inherent chirality allows sulfoximines to be used as chiral auxiliaries, where they can control the stereochemical outcome of reactions on an attached substrate. Furthermore, enantiomerically pure sulfoximines can serve as chiral ligands for transition metals, facilitating a wide range of asymmetric transformations. The development of methods for the asymmetric synthesis and resolution of chiral sulfoximines has been a significant area of research, enabling access to enantiopure materials for these applications. organic-chemistry.orgresearchgate.netchemrxiv.org The stereogenic sulfur atom, combined with the potential for modification at the nitrogen and carbon atoms, provides a three-dimensional framework that can be fine-tuned to achieve high levels of stereocontrol in chemical reactions. beilstein-journals.org

Properties, Synthesis, and Applications of S-ethyl-S-(p-tolyl)sulfoximine

While broad research has been conducted on the sulfoximine class, specific data on S-ethyl-S-(p-tolyl)sulfoximine is illustrative of the general characteristics of unsymmetrical aryl-alkyl sulfoximines.

Physicochemical Properties

The properties of S-ethyl-S-(p-tolyl)sulfoximine are largely inferred from studies on analogous compounds. The sulfoximine group is known to be polar and possesses both a hydrogen bond acceptor (the oxygen atom) and, in the case of a free N-H, a hydrogen bond donor. This contributes to increased solubility in protic solvents. nih.gov

Table 1: General Physicochemical Properties of Aryl-Alkyl Sulfoximines

| Property | Description |

|---|---|

| Polarity | The S=O and S=N bonds create a significant dipole moment, making the functional group polar. nih.gov |

| Basicity | The nitrogen atom is weakly basic. nih.gov |

| Acidity | The N-H proton is weakly acidic. |

| Solubility | Generally soluble in polar organic solvents and can exhibit favorable aqueous solubility. nih.gov |

| Chemical Stability | The sulfoximine moiety is stable under a variety of reaction conditions. nih.gov |

Synthesis and Preparation

The synthesis of chiral sulfoximines such as S-ethyl-S-(p-tolyl)sulfoximine can be achieved through several established methods. A common approach involves the stereospecific imidation of a chiral sulfoxide (B87167). Alternatively, the asymmetric synthesis can be accomplished via the sulfur-selective alkylation or arylation of readily available chiral sulfinamides. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov Kinetic resolution of racemic sulfoximines is another powerful technique to obtain enantiomerically enriched products. chemrxiv.orgresearchgate.netnih.govresearchgate.net

Table 2: Synthetic Routes to Chiral Sulfoximines

| Method | Description | Key Features |

|---|---|---|

| Imidation of Chiral Sulfoxides | A chiral sulfoxide is treated with an iminating agent to form the corresponding sulfoximine. | The reaction often proceeds with retention of configuration at the sulfur center. |

| S-Alkylation of Chiral Sulfinamides | A chiral sulfinamide is selectively alkylated at the sulfur atom. organic-chemistry.orgnih.gov | Provides a stereospecific route to sulfoximines, avoiding the need for chiral sulfoxide precursors. organic-chemistry.orgnih.gov |

| Kinetic Resolution | A racemic sulfoximine is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. chemrxiv.orgresearchgate.netnih.govresearchgate.net | Can provide access to highly enantioenriched sulfoximines. chemrxiv.orgresearchgate.netnih.govresearchgate.net |

Applications in Organic Synthesis

The primary application of chiral, non-racemic S-ethyl-S-(p-tolyl)sulfoximine in organic synthesis is as a chiral auxiliary or ligand. The tolyl group provides a rigid aromatic framework, while the ethyl group offers a distinct steric and electronic environment. The stereogenic sulfur center is key to inducing asymmetry in chemical transformations.

Table 3: Potential Applications of Chiral S-ethyl-S-(p-tolyl)sulfoximine

| Application | Description |

|---|---|

| Chiral Auxiliary | The sulfoximine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. |

| Chiral Ligand | The nitrogen and/or oxygen atoms can coordinate to a metal center, creating a chiral catalyst for asymmetric reactions. |

| Asymmetric Synthesis | Used in reactions such as asymmetric additions to carbonyls, conjugate additions, and cycloadditions to control the stereochemical outcome. |

Properties

IUPAC Name |

ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYLFWNTQXLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29723-63-5 | |

| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sulfoximines

Classical and Established Approaches to Sulfoximine (B86345) Scaffolds

Traditional methods for sulfoximine synthesis typically involve the formation of the sulfur-nitrogen bond on a pre-existing sulfur-containing precursor, such as a sulfoxide (B87167).

One of the most direct and classical routes to sulfoximines is the amination of the corresponding sulfoxides. This transformation involves the transfer of a nitrene or an "NH" group to the sulfur atom of a sulfoxide. For the synthesis of the target compound, this would require S-ethyl-S-(p-tolyl)sulfoxide as the starting material.

A prevalent method involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with a simple ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046). This approach is valued for its operational simplicity and the use of non-hazardous reagents. The reaction is typically performed in a protic solvent like methanol (B129727) at room temperature and demonstrates broad functional group tolerance. The mechanism is believed to proceed through the formation of an iodonitrene intermediate generated from the reaction of ammonia with the hypervalent iodine reagent. This electrophilic nitrene is then trapped by the nucleophilic sulfur of the sulfoxide.

Metal-catalyzed nitrene transfer reactions represent a significant advancement in the synthesis of N-substituted and NH-sulfoximines from sulfoxides. organic-chemistry.orgnih.gov These methods offer high efficiency and can be performed under mild conditions. Catalysts based on rhodium and iron are commonly employed. organic-chemistry.orgnih.gov

For instance, rhodium-catalyzed reactions can utilize various carbamates as nitrene precursors to furnish N-protected sulfoximines. organic-chemistry.org A key advantage of these catalytic systems is their stereospecificity; the reaction of an enantiomerically pure sulfoxide proceeds with retention of configuration at the sulfur center.

More recently, earth-abundant and environmentally benign iron catalysts have been developed for this transformation. organic-chemistry.orgnih.gov An iron(II)-catalyzed nitrene transfer from N-acyloxyamides to sulfoxides provides N-acyl sulfoximines with high functional-group compatibility. organic-chemistry.orgnih.gov The reaction can be carried out in the air at ambient temperature and is scalable. organic-chemistry.org The proposed mechanism involves the formation of an iron-nitrenoid complex that undergoes nucleophilic attack by the sulfoxide. organic-chemistry.org

Table 1: Substrate Scope of Iron-Catalyzed Nitrene Transfer to Sulfoxides This table showcases the general applicability of the method to various sulfoxides, illustrating the types of substrates compatible with the synthesis of N-acyl sulfoximines.

| Aryl Group (Ar) | Alkyl Group (R) | Yield (%) |

| Phenyl | Methyl | 99 |

| 4-Methoxyphenyl | Methyl | 98 |

| 4-Chlorophenyl | Methyl | 95 |

| Naphthyl | Methyl | 92 |

| Phenyl | Cyclopropyl | 85 |

| p-Tolyl | Ethyl | (Expected) |

Data adapted from representative yields in iron-catalyzed nitrene transfer reactions. organic-chemistry.orgnih.gov The entry for S-ethyl-S-(p-tolyl)sulfoxide is a logical extrapolation based on the demonstrated scope.

Modern and Advanced Synthetic Strategies for Sulfoximine Synthesis

Contemporary research focuses on developing asymmetric methods to control the stereochemistry at the sulfur center, which is crucial for applications in drug discovery.

The demand for enantiomerically pure sulfoximines has driven the development of sophisticated catalytic asymmetric syntheses. These strategies aim to create the chiral sulfur center with high enantioselectivity, bypassing the need for classical resolution of racemates.

Catalytic asymmetric synthesis of sulfoximines can be achieved through several elegant strategies, including the desymmetrization of prochiral sulfoximines or the kinetic resolution of racemic mixtures. nih.govchemrxiv.org For example, chiral Brønsted acids have been used to catalyze intramolecular dehydrative cyclizations in a kinetic resolution process, affording both the recovered sulfoximine starting material and a cyclized product in high enantiomeric excess.

A novel approach involves the use of an enantiopure bifunctional S(VI) reagent that serves as a chiral template for the synthesis of a wide array of sulfoximines and related structures with excellent stereocontrol. nih.govchemrxiv.org This method highlights the move towards reagent-based control to overcome challenges in substrate-controlled stereoselectivity. nih.govchemrxiv.org

A powerful and modern strategy for the asymmetric synthesis of chiral sulfoximines is the stereospecific S-alkylation of enantiopure N-protected sulfinamides. This method is particularly attractive because it allows for the construction of the chiral sulfoximine from readily available chiral precursors with predictable stereochemistry.

The synthesis begins with an enantiomerically pure sulfinate ester, such as the Andersen reagent ((R)- or (S)-menthyl p-toluenesulfinate). nih.gov This starting material is treated with a lithium amide to generate an N-lithiated sulfinamide, which is then quenched with a protecting group (e.g., tert-butyloxycarbonyl, Boc). The resulting N-Boc-p-toluenesulfinamide is an enantiopure, stable intermediate.

The crucial step is the selective alkylation at the sulfur atom. The N-protected sulfinamide is deprotonated to form an ambident nucleophile, and under carefully controlled conditions, an alkylating agent (such as an ethyl halide or ethyl triflate for the target molecule) will add exclusively to the sulfur atom. This S-alkylation proceeds with inversion of configuration at the sulfur center, leading to the desired N-protected S-ethyl-S-(p-tolyl)sulfoximine with high enantiopurity. The final N-deprotection step yields the free NH-sulfoximine. This approach is noted for its generality, scalability, and stereospecificity.

Table 2: Representative S-Alkylation of Chiral Sulfinamides This table demonstrates the versatility of the S-alkylation method with various alkylating agents.

| Sulfinamide Precursor | Alkylating Agent | Product Alkyl Group | Yield (%) | Diastereomeric Ratio |

| (S)-N-Boc-p-toluenesulfinamide | Methyl Iodide | Methyl | >95 | >98:2 |

| (S)-N-Boc-p-toluenesulfinamide | Benzyl Bromide | Benzyl | 89 | >98:2 |

| (S)-N-Boc-p-toluenesulfinamide | Allyl Bromide | Allyl | 92 | >98:2 |

| (S)-N-Boc-p-toluenesulfinamide | Ethyl Iodide | Ethyl | (Expected) | (Expected >98:2) |

Data is representative of typical yields and selectivities for this methodology. The entry for ethyl iodide is a logical application of the established procedure.

Asymmetric Synthesis Approaches

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Approaches (e.g., S-Alkylation of Sulfenamides)

A novel and general asymmetric synthesis of sulfoximines involves the rhodium-catalyzed S-alkylation of sulfenamides. nih.govnih.govacs.org This method represents a significant advancement as it allows for the formation of the chiral sulfur center with high enantioselectivity. nih.gov The reaction typically involves the coupling of a sulfenamide (B3320178) with a diazo compound in the presence of a chiral rhodium catalyst. nih.govnih.govacs.org The resulting S-alkylation products can then be efficiently converted to the desired sulfoximines with complete retention of stereochemistry. nih.govnih.gov

This approach offers a broad substrate scope and proceeds under mild conditions. nih.govnih.gov The use of low catalyst loadings, as low as 0.1 mol %, can provide high yields and enantiomeric ratios up to 98:2. nih.govnih.gov The proposed catalytic cycle suggests the formation of a rhodium carbenoid, which is then attacked by the sulfenamide to generate the chiral sulfur center. nih.gov

A key advantage of this methodology is the use of readily accessible sulfenamides as starting materials. nih.govnih.gov The utility of this rhodium-catalyzed S-alkylation has been demonstrated in the asymmetric synthesis of complex sulfoximine-containing agrochemicals. nih.govnih.gov

| Catalyst | Diazo Compound | Solvent | Yield (%) | ee (%) | Ref |

| Chiral Rhodium Catalyst | Ethyl 2-diazoacetate | Dichloromethane | High | up to 98 | nih.govnih.gov |

Palladium-Catalyzed Approaches (e.g., C-H Functionalization, N-H Functionalization)

Palladium catalysis has emerged as a powerful tool for the synthesis of sulfoximines, primarily through C-H and N-H functionalization strategies. nih.govscholaris.canih.gov

C-H Functionalization: Palladium-catalyzed C-H activation and subsequent functionalization provide a direct route to construct complex sulfoximine-containing molecules. nih.govnih.govnih.gov This strategy often involves the use of a directing group to achieve regioselectivity. nih.govnih.gov For instance, palladium-catalyzed oxidative annulation of aryl sulfoximines with arynes via C-H functionalization has been developed for the synthesis of dibenzothiazines. nih.gov This transformation demonstrates the utility of the sulfoximine moiety as a directing group in C-H activation. nih.gov

N-H Functionalization: The functionalization of the nitrogen atom of NH-sulfoximines is a crucial strategy for diversifying the chemical space of these compounds. scholaris.ca Palladium-catalyzed N-allylation of NH-sulfoximines using allylic alcohols has been achieved through a dual catalytic system involving palladium and an arylboronic acid. scholaris.ca This method avoids the need for pre-functionalizing the allylic alcohol and is tolerant of various functional groups. scholaris.caacs.org Additionally, palladium-catalyzed N-arylation of sulfoximines with aryl bromides and iodides offers a direct route to N-arylated sulfoximines. acs.org This cross-coupling reaction proceeds in high yields and exhibits stereospecificity. acs.org

| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Ref |

| C-H Functionalization | Pd(OAc)₂ / Oxidant | Arynes | Synthesis of dibenzothiazines | nih.gov |

| N-H Allylation | Pd catalyst / Arylboronic acid | Allylic alcohols | Dual catalytic system | scholaris.caacs.org |

| N-H Arylation | Pd catalyst / Ligand | Aryl bromides/iodides | Direct N-arylation | acs.org |

Organocatalytic Methods

Organocatalysis has provided alternative and efficient pathways for the synthesis and resolution of sulfoximines. nih.govacs.orgresearchgate.netacs.org Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in the kinetic resolution of sulfoximines. acs.orgresearchgate.net This method allows for the separation of racemic sulfoximines by selectively acylating one enantiomer with an enal, yielding both the acylated product and the unreacted sulfoximine with high enantiomeric excess. acs.orgresearchgate.net

Furthermore, chiral phosphoric acids have been utilized as catalysts in the intramolecular dehydrative cyclization of sulfoximines bearing an ortho-amidophenyl moiety, leading to the kinetic resolution of these compounds and the formation of enantioenriched benzothiadiazine-1-oxides. nih.gov Organocatalytic approaches have also been developed for the synthesis of sulfoximidoyl-containing carbamates from sulfoximines and Morita–Baylis–Hillman carbonates, catalyzed by a combination of triethylamine (B128534) and ortho-hydroxybenzoic acid. acs.org

| Catalyst Type | Reaction | Substrate | Outcome | Ref |

| Chiral N-Heterocyclic Carbene | Kinetic Resolution (Acylation) | Racemic sulfoximines and enals | Enantioenriched sulfoximines and amides | acs.orgresearchgate.net |

| Chiral Phosphoric Acid | Kinetic Resolution (Dehydrative Cyclization) | Racemic sulfoximines with ortho-amidophenyl moiety | Enantioenriched benzothiadiazine-1-oxides and sulfoximines | nih.gov |

| Triethylamine / o-HBA | Carbamate Synthesis | Sulfoximines and MBH carbonates | Sulfoximidoyl-containing carbamates | acs.org |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched sulfoximines from racemic mixtures.

Chiral Acid Resolution (e.g., Camphorsulfonic Acid)

The classical method of chiral acid resolution can be applied to sulfoximines. While specific data for S-ethyl-S-(p-tolyl)sulfoximine is not detailed in the provided results, the principle involves the formation of diastereomeric salts with a chiral resolving agent, such as camphorsulfonic acid. acs.org These diastereomers can then be separated based on their different physical properties, typically solubility, followed by the removal of the chiral auxiliary to afford the enantiomerically pure sulfoximine.

C-H Activation-Based Kinetic Resolution

More advanced kinetic resolution strategies leverage transition metal-catalyzed C-H activation. nih.govmdpi.comchemrxiv.org Both rhodium(III) and palladium(II) catalysts have been effectively used for this purpose.

Rhodium-Catalyzed: A rhodium(III) complex equipped with a chiral Cp ligand can selectively catalyze the C-H activation of one enantiomer of a sulfoximine. nih.gov This enantiomer then reacts with a diazo compound to form a 1,2-benzothiazine, leaving the other enantiomer of the sulfoximine unreacted and in high enantiomeric purity. nih.gov This method has demonstrated high efficiency, with selectivity factors (s-values) of up to 200. nih.gov

Palladium-Catalyzed: Palladium(II) catalysis, in conjunction with a chiral amino acid ligand (MPAA), enables the kinetic resolution of heteroaryl-containing sulfoximines through ortho-C-H arylation or olefination. chemrxiv.org The coordination of the sulfoximine's pyridyl motif and the chiral ligand to the palladium center controls the enantioselective C-H activation, providing both the unreacted sulfoximine and the C-H functionalized product with high enantiomeric excess. chemrxiv.org

| Metal Catalyst | Chiral Ligand/Additive | Coupling Partner | Key Outcome | Ref |

| Rhodium(III) | Chiral Cp ligand | Diazo compounds | Enantioenriched sulfoximines and 1,2-benzothiazines | nih.gov |

| Palladium(II) | Chiral amino acid (MPAA) | Alkenes/Arylating agents | Enantioenriched sulfoximines and C-H functionalized products | chemrxiv.org |

Oxidative Synthesis Routes

Oxidative methods provide a direct approach to sulfoximines from more reduced sulfur-containing precursors. A common strategy involves the oxidation of sulfimides, which can be prepared from sulfides. organic-chemistry.org For instance, N-cyanosulfilimines, synthesized from sulfides, can be oxidized and subsequently decyanated to yield sulfoximines. organic-chemistry.org

Another approach involves a one-pot imidation/oxidation sequence starting from sulfides. organic-chemistry.org In this method, in situ generated N-bromoalkylamines act as imidating agents to form N-alkylsulfiliminium bromides, which are then oxidized to the corresponding N-alkyl-substituted sulfoximines. organic-chemistry.org

Furthermore, copper-catalyzed oxidative coupling of sulfinamides with aryl boronic acids has been developed as a highly chemoselective and stereospecific method for the synthesis of optically pure sulfoximines. acs.orgacs.orgnih.gov This reaction allows for the direct formation of the C-S(VI) bond at a late stage. acs.orgacs.org

| Starting Material | Reagents | Key Transformation | Ref |

| Sulfides | Cyanogen amine, base, NBS or I₂; then oxidation and decyanation | Formation and oxidation of N-cyanosulfilimines | organic-chemistry.org |

| Sulfides | In situ generated N-bromoalkylamines; then oxidation | One-pot imidation/oxidation | organic-chemistry.org |

| Sulfinamides | Aryl boronic acids, Cu catalyst, oxidant | Oxidative cross-coupling | acs.orgacs.orgnih.gov |

C-S Coupling Strategies

A foundational approach to constructing the sulfoximine core is through the formation of a carbon-sulfur (C-S) bond. These strategies are pivotal for introducing the aryl or alkyl groups directly onto the sulfur atom. A prominent method involves the use of sulfonimidates as key synthetic intermediates. nih.govacs.orgnottingham.ac.uk This approach constitutes a general C-S coupling pathway for sulfoximine synthesis. nih.gov

The general sequence begins with readily available sulfinamides, which are subjected to oxidative alkoxylation to form sulfonimidates. acs.org These stable intermediates can then react with organometallic reagents, such as Grignard reagents (organomagnesium compounds), to achieve the desired C-S coupling. nih.govacs.org This displacement reaction forms the sulfoximine product. For the specific synthesis of S-ethyl-S-(p-tolyl)sulfoximine, this strategy would theoretically involve reacting an appropriate S-(p-tolyl)sulfonimidate with an ethyl-magnesium halide. This method is particularly valuable as it allows for the modular construction of the target molecule from distinct fragments.

Recent advancements have also highlighted the stereospecific S-alkylation and S-arylation of chiral sulfinamides as a powerful tool for the asymmetric synthesis of chiral sulfoximines. organic-chemistry.org

Four-Component Reactions (e.g., Azido-Ugi Reactions)

Four-component reactions (4CRs) represent a highly efficient strategy in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from four different starting materials. The Azido-Ugi tetrazole reaction is a notable example that has been successfully applied using sulfoximines as one of the key components. doaj.orgthieme-connect.comthieme-connect.com In this reaction, a sulfoximine, an aldehyde, an isocyanide, and a source of azide (B81097) (like trimethylsilyl (B98337) azide, TMS-N₃) are combined to produce α-sulfoximino tetrazoles. thieme-connect.comthieme-connect.com

The reaction typically proceeds in the presence of a Lewis acid catalyst, such as Indium(III) chloride (InCl₃), in a solvent like methanol at elevated temperatures. thieme-connect.comthieme-connect.com While this reaction does not directly yield the parent S-ethyl-S-(p-tolyl)sulfoximine, it uses it (or analogous sulfoximines) as a starting material to build more complex, tetrazole-containing structures. The sulfoximine's sp²-hybridized imino group acts as the nucleophilic amine component in the Ugi reaction mechanism. thieme-connect.com This highlights a significant application of the sulfoximine functional group in complex molecule synthesis.

Below is a table detailing representative examples of α-sulfoximino tetrazoles synthesized via the Azido-Ugi four-component reaction, showcasing the versatility of the sulfoximine reactant.

| Sulfoximine Reactant | Aldehyde | Isocyanide | Product | Yield |

| S-Methyl-S-(p-tolyl)sulfoximine | Phenylacetaldehyde | tert-Butyl isocyanide | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(phenyl)methyl)-S-methyl-S-p-tolylsulfoximine | 81% |

| S-Methyl-S-phenylsulfoximine | p-Tolualdehyde | tert-Butyl isocyanide | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(p-tolyl)methyl)-S-methyl-S-phenylsulfoximine | 75% |

| S-Methyl-S-(4-bromophenyl)sulfoximine | p-Tolualdehyde | tert-Butyl isocyanide | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(p-tolyl)methyl)-S-methyl-S-4-bromophenylsulfoximine | 61% |

| S-Ethyl-S-phenylsulfoximine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-S-ethyl-S-phenylsulfoximine | 62% |

This table presents data sourced from research on Azido-Ugi reactions involving various sulfoximines to form complex tetrazole derivatives. thieme-connect.com

Photochemical and Metal-Mediated Syntheses

Modern synthetic chemistry increasingly relies on photochemical and metal-mediated reactions to forge chemical bonds under mild and selective conditions. These advanced methods have been successfully applied to the synthesis and functionalization of sulfoximines. nih.gov

Silver catalysis has been effectively utilized for the synthesis of N-functionalized sulfoximines. acs.org A notable example is the silver-mediated coupling of NH-sulfoximines with acetylenes. This reaction, performed at room temperature under an open atmosphere, facilitates the formation of a C-N bond, leading to N-α-ketoacyl sulfoximines or N-α,β-unsaturated acyl sulfoximines. acs.org The specific product outcome is dependent on the nature of the acetylene (B1199291) substrate used. acs.org

The reaction typically employs a silver salt as the catalyst, an oxidant such as potassium persulfate (K₂S₂O₈), and a ligand like 2,2'-bipyridyl. acs.org When aryl acetylenes are coupled with NH-sulfoximines, the process yields N-α-ketoacylsulfoximines. In contrast, the use of alkyl acetylenes results in the formation of N-α,β-unsaturated acyl sulfoximines. acs.org This methodology provides a direct route to N-acylated sulfoximines, which are valuable derivatives.

| Sulfoximine Reactant | Acetylene Reactant | Product Type |

| S,S-Diphenylsulfoximine | Phenylacetylene | N-α-Ketoacyl sulfoximine |

| S-Methyl-S-phenylsulfoximine | Phenylacetylene | N-α-Ketoacyl sulfoximine |

| S,S-Diphenylsulfoximine | 1-Octyne | N-α,β-Unsaturated acyl sulfoximine |

| S-Methyl-S-phenylsulfoximine | 1-Heptyne | N-α,β-Unsaturated acyl sulfoximine |

This table illustrates the products from the silver-mediated coupling of sulfoximines and acetylenes. acs.org

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling unique bond formations under mild conditions. nih.gov This approach has been successfully applied to the N-arylation and N-acylation of NH-sulfoximines. nih.govsciengine.com

One key application is the direct dehydrogenative C-H/N-H cross-coupling of NH-sulfoximines with electron-rich arenes. nih.govresearchgate.net This reaction is often facilitated by an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, and proceeds at room temperature. nih.govresearchgate.net The proposed mechanism involves the photo-oxidation of both the arene and the NH-sulfoximine to their corresponding radical intermediates, which then undergo a radical-radical cross-coupling to form the N-arylated product. nih.gov

Furthermore, visible light has been used to promote the synthesis of N-aroylsulfoximines via an oxidative C-H acylation of NH-sulfoximines with aldehydes. sciengine.com Remarkably, this process can proceed efficiently at room temperature under air, without the need for an external photosensitizer or metal catalyst. iaea.org These methods are valued for their high efficiency and excellent functional group tolerance. organic-chemistry.orgsciengine.com

Reactions and Transformational Chemistry of Sulfoximines

Functionalization at Nitrogen (N-H functionalizations)

The nitrogen atom of the parent NH-sulfoximine is nucleophilic and can readily undergo functionalization. This includes the formation of N-C and N-N bonds, which is crucial for modifying the properties of the sulfoximine (B86345) moiety and for its use as a ligand or chiral auxiliary.

Common methods for N-functionalization include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed N-vinylation allows for the synthesis of N-vinyl sulfoximines from NH-sulfoximines and vinyl bromides in excellent yields. nih.gov This transformation opens up pathways to α-branched N-alkyl sulfoximines upon hydrogenation of the vinyl group. nih.gov

Copper-catalyzed N-arylation reactions are also prevalent, utilizing aryl boronic acids, researchgate.netthieme.de aryl halides, or aryl sulfonates nih.gov as coupling partners. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. thieme.deorganic-chemistry.org For example, the Chan-Lam coupling of NH-sulfoximines with arylboronic acids, mediated by copper(II) acetate, can be performed at room temperature. thieme.de More recently, dual nickel photocatalysis has emerged as a scalable method for the N-arylation of NH-sulfoximines with bromoarenes. omicsdi.org

While specific examples detailing the N-H functionalization of S-ethyl-S-(p-tolyl)sulfoximine are not extensively documented in the reviewed literature, the general reactivity patterns of analogous sulfoximines strongly suggest its suitability as a substrate in these transformations. The table below illustrates typical conditions for N-arylation of related sulfoximines.

Table 1: Representative Conditions for N-Arylation of NH-Sulfoximines

| Catalyst/Reagent | Coupling Partner | Solvent | Temperature | Yield (%) |

| Pd(OAc)₂ / Ligand | Aryl Sulfonate | Toluene | 110 °C | up to 99 nih.gov |

| Cu(OAc)₂ | Arylboronic Acid | CH₂Cl₂ | Room Temp. | Good to Excellent thieme.de |

| CuI / 4-DMAP | Arylboronic Acid | Not Specified | Room Temp. | Excellent researchgate.net |

| Ni-Photocatalyst | Bromoarene | Not Specified | Not Specified | Broad Scope omicsdi.org |

Functionalization at Carbon Adjacent to Sulfur (α-functionalization)

The protons on the carbon atom alpha to the sulfoximine group are acidic and can be removed by a strong base to generate a carbanion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The sulfoximine group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy enables the functionalization of otherwise unreactive C-H bonds, typically at the ortho-position of an aryl group attached to the sulfur. Rhodium(III)-catalyzed C-H activation and [4+2]-annulation of S-aryl sulfoximines with partners like vinylene carbonate provides access to 1,2-benzothiazine derivatives. nih.govsioc-journal.cn

In a notable example, the annulation of an ethyl meta-tolyl sulfoximine-derived substrate was achieved in a high yield of 90%. nih.gov This highlights the feasibility of such transformations with alkyl-aryl sulfoximines. The reaction proceeds through a metallacyclic intermediate, with the sulfoximine nitrogen coordinating to the metal center and directing the C-H activation. mdpi.com These reactions can be rendered enantioselective through the use of chiral catalysts or ligands. nih.govmdpi.com

Table 2: Rh(III)-Catalyzed Annulation of an Ethyl Aryl Sulfoximine

| Sulfoximine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| Ethyl meta-tolyl sulfoximine | Vinylene Carbonate | [Rh(Cp*)Cl₂]₂, AgSbF₆ | Annulated Benzothiazine | 90 nih.gov |

Upon deprotonation of the corresponding sulfoxonium salt, a sulfoxonium ylide is formed. These ylides are key reagents in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively. organic-chemistry.orgwikipedia.org The ylide acts as a nucleophile, attacking the electrophilic carbonyl or imine carbon, followed by an intramolecular ring-closing displacement of the sulfoxide (B87167) leaving group. organic-chemistry.org

The formation of an S-ethyl-S-(p-tolyl)sulfoxonium ylide would first require alkylation of the sulfoximine nitrogen, followed by methylation of the sulfur to form a sulfoxonium salt, and subsequent deprotonation at the α-carbon of the ethyl group. While the direct application of S-ethyl-S-(p-tolyl)sulfoximine in this context is not explicitly detailed, the principles of the Corey-Chaykovsky reaction are well-established for a variety of sulfur ylides. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is highly diastereoselective, typically favoring the formation of trans-epoxides. wikipedia.org

The NH-sulfoximine itself can react with carbonyl compounds. For instance, condensation with aldehydes or ketones can lead to the formation of N-substituted derivatives or participate in more complex transformations.

Furthermore, the α-lithiated species derived from S-ethyl-S-(p-tolyl)sulfoximine can act as a nucleophile in additions to carbonyl compounds. This would be analogous to a Grignard-type addition, leading to the formation of β-hydroxy sulfoximines after quenching the reaction. This approach provides a route to highly functionalized molecules where the sulfoximine moiety can be retained or further transformed.

Reactions Involving Vinyl Sulfoximines

Vinyl sulfoximines are valuable synthetic intermediates, combining the properties of the sulfoximine group with the reactivity of a carbon-carbon double bond.

Electron-deficient alkenes, such as α,β-unsaturated sulfoximines, are susceptible to nucleophilic epoxidation. nrochemistry.com This reaction typically employs a nucleophilic oxidant, like hydrogen peroxide or tert-butyl hydroperoxide, under basic conditions. nrochemistry.com The mechanism involves the conjugate addition of the peroxide to the double bond, followed by intramolecular ring closure to form the epoxide. nrochemistry.com

While the synthesis and nucleophilic epoxidation of a vinyl sulfoximine derived specifically from S-ethyl-S-(p-tolyl)sulfoximine is not directly reported in the surveyed literature, the nucleophilic epoxidation of α'-hydroxy vinyl sulfoxides has been studied, yielding hydroxy sulfinyl oxiranes with high yields and selectivities. nih.govorganic-chemistry.org This suggests that a suitably activated vinyl derivative of S-ethyl-S-(p-tolyl)sulfoximine could undergo a similar transformation to produce the corresponding epoxide, a potentially valuable chiral building block.

Nucleophilic Addition-Elimination Reactions

There is no specific information available in the searched scientific literature regarding the nucleophilic addition-elimination reactions of S-ethyl-S-(p-tolyl)sulfoximine. While vinyl-substituted sulfoximines can undergo such reactions, data for the ethyl-substituted title compound is absent.

Carbene and Ylide Chemistry

Specific studies on the carbene and ylide chemistry originating from S-ethyl-S-(p-tolyl)sulfoximine have not been found. The following subsections, therefore, remain speculative for this specific compound.

α-Diazosulfoximines as Carbene Precursors

The synthesis of α-diazosulfoximines from S-ethyl-S-(p-tolyl)sulfoximine and their subsequent use as carbene precursors is not documented in the available literature. General methods for the formation of α-diazosulfoximines exist, but their application to this specific substrate has not been reported.

Sulfoxonium Ylides in Synthesis

The formation of a sulfoxonium ylide from S-ethyl-S-(p-tolyl)sulfoximine and its applications in synthesis are not described in the searched scientific databases. The generation of such ylides typically involves the deprotonation of the α-carbon, but specific conditions and subsequent reactivity for this compound are unknown.

Oxidative Functionalizations

No information is available regarding the oxidative functionalization of S-ethyl-S-(p-tolyl)sulfoximine. While the sulfoximine moiety can be subject to various oxidative conditions, specific studies on the title compound are absent from the literature.

Applications of Sulfoximines in Asymmetric Catalysis and Synthesis

Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the broader class of chiral sulfoximines has been recognized for its potential as chiral auxiliaries, specific and detailed research findings on the application of S-ethyl-S-(p-tolyl)sulfoximine in this context are not extensively documented in the reviewed literature. acs.orgnih.govchemrxiv.org

The fundamental principle involves attaching the chiral sulfoximine (B86345) moiety to a substrate, thereby inducing facial selectivity in subsequent reactions, such as alkylations, aldol reactions, or cycloadditions. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. The effectiveness of a chiral auxiliary is determined by its ability to direct the stereochemical course of the reaction with high diastereoselectivity and the ease of its subsequent removal.

In a broader context, studies on other sulfoximine derivatives have demonstrated their utility as chiral auxiliaries. For instance, enantiopure sulfonimidamides (SIAs), which are structurally related to sulfoximines, have been evaluated as novel chiral auxiliaries in Grignard additions to imines, yielding products with high diastereoselectivity (up to 96:4 dr). researchgate.netresearchgate.net This suggests the potential of the sulfoximine scaffold, including S-ethyl-S-(p-tolyl)sulfoximine, for similar applications, though specific research is needed to confirm its efficacy.

Chiral Ligands for Metal Catalysis

The nitrogen and oxygen atoms of the sulfoximine group can act as effective coordination sites for transition metals, making chiral sulfoximines valuable ligands in asymmetric metal catalysis. researchgate.netmdpi.com The stereogenic sulfur atom in close proximity to the metal center can create a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

While specific studies detailing the use of S-ethyl-S-(p-tolyl)sulfoximine as a ligand are not prevalent, research on analogous sulfoximine-based ligands provides insight into their potential applications. For example, C2-symmetric bissulfoximine-based pincer ligands have been synthesized and their metal complexes with iron, cobalt, nickel, and copper have been characterized. researchgate.net These complexes have demonstrated activity in electrocatalytic oxygen reduction reactions.

Furthermore, novel P,N-sulfinyl imine ligands, where chirality is solely at the sulfur atom, have been prepared. Palladium complexes of these ligands have been shown to catalyze allylic alkylation reactions with high enantioselectivity (94%). beilstein-journals.org The development of such ligands highlights the potential for creating a diverse range of chiral catalysts from sulfoximine precursors. The modular nature of sulfoximines allows for the synthesis of bidentate and multidentate ligands by introducing additional coordinating groups, thereby tuning the steric and electronic properties of the resulting metal complexes for optimal performance in various asymmetric transformations. nih.govmdpi.com

Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral sulfoximine derivatives have been explored as a novel class of organocatalysts. mdpi.comnih.gov The presence of both a stereogenic center and functional groups capable of engaging in non-covalent interactions, such as hydrogen bonding, makes them attractive candidates for organocatalyst design.

Although direct applications of S-ethyl-S-(p-tolyl)sulfoximine as an organocatalyst are not explicitly detailed in the available literature, research on similar structures provides a strong proof of concept. For instance, chiral sulfoximine-based thioureas have been synthesized and applied as organocatalysts in the asymmetric Biginelli reaction, achieving low to moderate enantioselectivities. nih.gov In these catalysts, the sulfoximine moiety serves as a chiral backbone to which the catalytically active thiourea group is attached.

Furthermore, the kinetic resolution of racemic sulfoximines has been achieved using chiral N-heterocyclic carbene (NHC) catalysts. mdpi.comnih.gov This demonstrates the ability of organocatalysts to differentiate between the enantiomers of sulfoximines, a principle that can be reciprocally applied by using chiral sulfoximines to catalyze reactions involving prochiral substrates. The development of bifunctional sulfoximine-based organocatalysts, where the sulfoximine framework provides stereocontrol and another functional group is responsible for activation, remains a promising area for future research.

Directing Groups in C-H Activation

The sulfoximine moiety has proven to be an effective directing group for the regioselective functionalization of C-H bonds. nih.govsemanticscholar.org This strategy allows for the construction of complex molecular architectures from simple precursors by activating otherwise inert C-H bonds. The nitrogen atom of the sulfoximine can coordinate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its cleavage.

Recent studies have highlighted the utility of S-aryl sulfoximines, including those with ethyl substituents on the sulfur, in transition metal-catalyzed C-H activation and annulation reactions. For instance, Rh(III)-catalyzed C-H activation of S-aryl sulfoximines and their subsequent [4+2] annulation with vinylene carbonate provides access to unsubstituted 1,2-benzothiazines. semanticscholar.orgnih.gov This reaction proceeds via the formation of a five-membered rhodacycle intermediate, where the rhodium catalyst coordinates to the nitrogen atom of the sulfoximine. nih.gov

Similarly, a mild and facile Cp*Rh(III)-catalyzed C-H activation and intramolecular cascade annulation of S-phenylsulfoximides with 4-diazoisochroman-3-imine has been developed for the synthesis of fused isochromeno-1,2-benzothiazines. sigmaaldrich.com This protocol tolerates a range of substituents on the sulfoximine, suggesting that S-ethyl-S-(p-tolyl)sulfoximine would be a suitable substrate.

Furthermore, a direct Pd(II)-catalyzed kinetic resolution of heteroaryl-enabled sulfoximines through ortho-C-H alkenylation and arylation has been developed. nih.gov The coordination of the sulfoximine pyridyl-motif and a chiral amino acid ligand to the palladium catalyst controls the enantio-discriminating C-H activation. This method provides access to a wide range of enantiomerically enriched sulfoximine precursors and their C-H functionalized products.

Table 1: Examples of C-H Activation Reactions Utilizing Sulfoximine Directing Groups

| Reaction Type | Catalyst System | Substrate Scope | Product | Reference |

|---|---|---|---|---|

| Rh(III)-catalyzed [4+2] annulation | [CpRhCl2]2, AgSbF6 | S-aryl sulfoximines and vinylene carbonate | 1,2-Benzothiazines | semanticscholar.orgnih.gov |

| Rh(III)-catalyzed cascade annulation | [CpRhCl2]2, AgOPiv | S-phenylsulfoximides and 4-diazoisochroman-3-imine | Fused isochromeno-1,2-benzothiazines | sigmaaldrich.com |

| Pd(II)-catalyzed kinetic resolution via C-H olefination/arylation | Pd(OAc)2, MPAA ligand | Heteroaryl-enabled sulfoximines | Enantioenriched sulfoximines and C-H functionalized products | nih.gov |

Applications in Pseudopeptide Synthesis

The incorporation of unnatural amino acids and peptide bond isosteres into peptides has led to the development of pseudopeptides with enhanced stability, bioavailability, and biological activity. Chiral sulfoximines have been utilized as building blocks for the synthesis of pseudopeptides, where the sulfonimidoyl moiety replaces a peptide bond.

The synthesis of pseudopeptides with a chiral α-sulfonimidoylcarboxy moiety in the backbone has been described, starting from readily available (Ss)-S-methyl-S-phenyl sulfoximine and various α-amino acids. This approach utilizes standard peptide coupling methodologies to incorporate the sulfoximine unit into the peptide chain. The resulting pseudopeptides can adopt specific secondary structures stabilized by intramolecular hydrogen bonds. While this research utilized S-methyl-S-phenyl sulfoximine, the methodology is adaptable to other sulfoximines, including S-ethyl-S-(p-tolyl)sulfoximine, which can be considered a chiral building block for such syntheses.

Mechanistic and Theoretical Investigations

Computational Studies (e.g., DFT Calculations for Stereoselectivity, Transition States)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the intricacies of sulfoximine (B86345) chemistry. DFT calculations offer a molecular-level understanding of reaction pathways, transition states, and the origins of stereoselectivity, which are often difficult to probe experimentally.

DFT studies have been instrumental in elucidating the mechanisms of reactions involving sulfoximines. For instance, in the palladium-catalyzed kinetic resolution of sulfoximines via C-H activation, DFT calculations have been used to validate proposed mechanisms. nih.govsemanticscholar.org These studies reveal that the coordination of a chiral ligand, such as a monoprotected amino acid (MPAA), to the metal center is critical. nih.gov The calculations can map out the entire catalytic cycle, identifying key intermediates like a six-membered palladacycle with a specific conformation (e.g., twisted boat) formed during the concerted metalation-deprotonation (CMD) step. semanticscholar.org The energy barriers for the transition states of competing diastereomeric pathways can be calculated, explaining the observed enantioselectivity. nih.govsemanticscholar.org For example, a lower energy barrier for the transition state leading to one enantiomer over the other directly correlates to the high selectivity factor observed in the reaction. nih.gov

Furthermore, DFT calculations have been employed to understand the condensation of alkyl sulfoximines with aldehydes and the subsequent cross-coupling reactions of the resulting alkenyl sulfoximines. researchgate.net These theoretical models highlight the crucial role of specific reagents, such as the preference for boronic acid over boronic esters in facilitating the transformation. researchgate.net The optimized solvated structures of intermediates, including lithiated sulfoximine aggregates, can be modeled, providing structures that are consistent with experimental NMR data. researchgate.net

In the context of synthesizing chiral sulfinamides, which are precursors to sulfoximines, DFT calculations have provided detailed insights into the reaction pathway and the mode of enantiocontrol. researchgate.net These studies help to understand how chiral nickel or cobalt complexes catalyze the selective addition of aryl and alkenyl groups to sulfinylamines, a key step in building the chiral sulfur center. researchgate.net

The table below summarizes key applications of DFT in studying sulfoximine-related reactions.

Table 1: Applications of DFT Calculations in Sulfoximine Chemistry

| Area of Study | Insights from DFT Calculations | References |

|---|---|---|

| Stereoselectivity | Elucidation of the role of chiral ligands; calculation of energy differences between diastereomeric transition states to predict enantiomeric excess. | nih.gov, researchgate.net, semanticscholar.org |

| Transition States | Identification and characterization of transient species, such as the concerted metalation-deprotonation (CMD) intermediate in C-H activation. | nih.gov, semanticscholar.org |

| Reaction Mechanisms | Validation of proposed catalytic cycles; clarification of the role of additives and reagents (e.g., boronic acid). | researchgate.net |

| Intermediate Structures | Optimization of the geometry of reaction intermediates, including solvated lithiated aggregates, for comparison with spectroscopic data. | researchgate.net |

Reaction Mechanism Elucidation (e.g., C-H Cleavage, Radical Pathways)

Understanding the precise mechanisms of reactions involving S-ethyl-S-(p-tolyl)sulfoximine is essential for optimizing conditions and expanding their synthetic utility. Key mechanistic pathways investigated include C-H cleavage and processes involving radical intermediates.

C-H Cleavage and Functionalization: The sulfoximine moiety can act as a directing group for C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. The ortho-C-H bonds of the p-tolyl group in S-ethyl-S-(p-tolyl)sulfoximine are susceptible to directed metalation. Studies on analogous S-aryl sulfoximines show that treatment with organolithium reagents like n-butyllithium can lead to deprotonation at the ortho-position of the aromatic ring. researchgate.netresearchgate.net DFT studies and NMR experiments on related systems reveal that this process can be complex, involving the formation of various lithiated aggregates. researchgate.net This ortho-lithiated species is a potent nucleophile for subsequent reactions.

Transition metal-catalyzed C-H functionalization offers a more versatile approach. Rhodium(III) and Iridium(III) catalysts have been used for the C-H activation and annulation of S-aryl sulfoximines with partners like diazo compounds or vinylene carbonate to construct cyclic sulfoximines. researchgate.netnih.gov A proposed mechanism for Rh(III)-catalyzed reactions involves the initial coordination of the sulfoximine to the metal center, forming a five-membered rhodacycle intermediate via C-H cleavage. nih.gov This is followed by coordination and insertion of the coupling partner, leading to the final annulated product. nih.gov

Radical Pathways: Radical mechanisms have also been identified in reactions related to sulfoximines. The synthesis of cyclic sulfides via intramolecular thiosulfonylation, a process that can be conceptually related to reactions of sulfur-containing compounds, has been shown to involve radical intermediates. acs.org Control experiments where the reaction was suppressed by radical scavengers like TEMPO strongly suggest the involvement of a radical pathway. acs.org The proposed mechanism involves the homolytic cleavage of an S–SO2 bond to generate a thiyl radical and a sulfonyl radical, which then participate in the cyclization. acs.org

In the context of sulfoximine synthesis itself, an iron-catalyzed NH imidation of sulfoxides is suggested to proceed through an iron-aminyl radical intermediate. researchgate.net This intermediate reacts with the sulfoxide (B87167) via a synchronous nucleophilic addition and a single electron transfer process to form the crucial N–S bond. researchgate.net

Stereochemical Control and Selectivity Factors

Achieving high stereochemical control is a central goal in the synthesis and application of chiral sulfoximines like S-ethyl-S-(p-tolyl)sulfoximine. The stereoselectivity of these reactions is governed by a combination of factors, including the choice of catalyst, ligand, directing group, and reaction conditions.

In palladium-catalyzed kinetic resolutions, the stereoselectivity is dictated by the coordination of the directing group (e.g., a pyridyl group attached to the sulfoximine) and the chiral ligand to the metal center. nih.govsemanticscholar.org DFT studies indicate that the geometry of the transient six-membered palladacycle formed during the C-H activation step is crucial. nih.gov The specific chiral environment created by the ligand, often a monoprotected amino acid (MPAA), leads to a significant energy difference between the diastereomeric transition states for the two enantiomers of the sulfoximine, resulting in high selectivity. nih.govsemanticscholar.org

For the iron-catalyzed asymmetric synthesis of NH-sulfoximines, computational studies suggest that the stereoselectivity is primarily determined by the dispersion interactions in the transition states. researchgate.net The chiral ligand on the iron catalyst creates a pocket that favors the approach of the sulfoxide in a specific orientation, leading to the preferential formation of one enantiomer of the sulfoximine product. researchgate.net

The substituent on the sulfoximine nitrogen also plays a critical role. In palladium-catalyzed asymmetric allylic alkylation reactions using phosphanyl sulfoximines as ligands, the nature of the N-substituent, in conjunction with the chirality of the sulfoximine and the reaction backbone, is crucial in determining the enantioselectivity of the product. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Sulfoximine Reactions

| Factor | Description | Example Application | References |

|---|---|---|---|

| Chiral Ligand | A chiral ligand (e.g., MPAA) coordinates to the metal catalyst, creating a chiral environment that differentiates between the two enantiomers of the substrate. | Pd-catalyzed kinetic resolution of sulfoximines. | nih.gov, semanticscholar.org |

| Directing Group | A coordinating group on the sulfoximine substrate directs the metal catalyst to a specific C-H bond, influencing both regioselectivity and stereoselectivity. | Pd-catalyzed C-H olefination and arylation. | nih.gov |

| N-Substituent | The electronic and steric properties of the substituent on the sulfoximine nitrogen can influence the acidity of adjacent protons and the compound's coordination properties. | Asymmetric allylic alkylation using phosphanyl sulfoximine ligands. | researchgate.net |

| Dispersion Interactions | Subtle non-covalent interactions within the transition state, as identified by computational studies, can be the primary source of stereochemical induction. | Iron-catalyzed asymmetric NH imidation of sulfoxides. | researchgate.net |

S-N Interaction Studies

The nature of the sulfur-nitrogen bond is a fundamental characteristic of the sulfoximine functional group. While often depicted as a formal double bond (S=N), extensive theoretical and experimental studies indicate the reality is more nuanced. The interaction is best described as a highly polar single covalent bond with significant ionic character, rather than a true dπ-pπ double bond. researchgate.netnih.gov

Computational Insights: Theoretical studies using ab initio molecular orbital and DFT methods have been pivotal in clarifying the nature of the S-N bond. researchgate.net Natural Bond Orbital (NBO) analysis and calculations of S-N rotational barriers and bond dissociation energies consistently point to a single bond framework with a strong ionic interaction. researchgate.net These studies find no significant π-interaction between sulfur and nitrogen. researchgate.net DFT calculations tend to slightly overestimate the S-N bond length compared to experimental values from X-ray crystallography, a known systematic deviation. researchgate.net

Sulfur K-edge X-ray absorption spectroscopy (XAS) combined with DFT calculations on related sulfonamides confirms that these systems have essentially no S-N π-bonding involving sulfur 3p orbitals. nih.gov Instead, electron repulsion is the dominant factor affecting the rotational barrier around the S-N axis. nih.gov This supports the model of a zwitterionic resonance form for NH-sulfoximines, where the nitrogen is anionic and the sulfur is cationic. researchgate.net

Experimental Evidence: Spectroscopic investigations provide further evidence for the polar single-bond nature of the S-N linkage. In N-acylated sulfoximines, NMR and IR spectroscopy suggest that the bond between the sulfoximine nitrogen and the carbonyl carbon has less double-bond character than a typical amide bond. nih.gov This is supported by X-ray crystal structures and points to a highly electrophilic carbonyl group due to reduced resonance donation from the sulfoximine nitrogen. nih.gov

The table below presents typical S-N bond characteristics from theoretical studies on various sulfoximine systems.

Table 3: Theoretical Data on S-N Bond Characteristics in Sulfoximines

| Parameter | Method | Finding | Significance | References |

|---|---|---|---|---|

| S-N Bond Dissociation Energy | MP2(full)/6-31+G* | ~41-51 kcal/mol for simple sulfoximines | Indicates a relatively strong single bond. | researchgate.net |

| S-N Bond Length (Calculated) | DFT | ~1.65 Å (compared to ~1.58 Å experimental) | DFT slightly overestimates the bond length but confirms a length consistent with a polar single bond. | researchgate.net |

| S-N Bond Character | NBO Analysis, DFT | Single covalent bond with strong ionic character; no significant π-interaction. | Contradicts the simple S=N double bond representation and explains the chemical reactivity. | researchgate.net |

| Rotational Barrier | DFT | Dominated by electron repulsion rather than π-bond breaking. | Consistent with the absence of a true double bond. | nih.gov |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for S-ethyl-S-(p-tolyl)sulfoximine, and how can reaction parameters be optimized?

- Methodology : Adapt one-pot N- and O-transfer protocols (e.g., using (diacetoxyiodo)benzene and ammonium carbamate in methanol) . For S-ethyl derivatives, replace the sulfide precursor (e.g., p-tolyl methyl sulfide) with p-tolyl ethyl sulfide. Optimize stoichiometry (e.g., 2.5 equiv oxidant, 2.0 equiv nitrogen source) and reaction time (3–6 hours) to maximize yield. Purify via flash chromatography (SiO₂, EtOAc/hexane gradients) and confirm purity by TLC (Rf ~0.18 in EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing S-ethyl-S-(p-tolyl)sulfoximine?

- Methodology : Use NMR (δ 2.45–3.10 ppm for methyl/ethyl groups; aromatic protons at δ 7.34–7.91 ppm) and NMR (δ 21.5–143.9 ppm for aliphatic/aromatic carbons) . HRMS (ESI-TOF) confirms molecular weight (calcd for C₁₀H₁₄NOS: [M+H]⁺ = 184.0899). IR spectroscopy (ν 3273 cm⁻¹ for N–H, 1597 cm⁻¹ for aromatic C=C) further validates functional groups .

Q. How can common impurities in sulfoximine synthesis be identified and resolved?

- Methodology : Over-oxidation byproducts (e.g., sulfones) or unreacted sulfides can be detected via NMR (absence of sulfide methyl peaks at δ 2.1–2.3 ppm) or LC-MS. Remove impurities using gradient elution in flash chromatography (e.g., 10–50% EtOAc in hexane) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of S-ethyl-S-(p-tolyl)sulfoximine with high optical purity?

- Methodology : Start with chiral sulfoxides (e.g., (+)-methyl p-tolyl sulfoxide) and retain configuration during imination. Use chiral auxiliaries (e.g., (+)-1-camphorsulfonic acid) or asymmetric catalysis (e.g., copper-mediated azide transfer). Confirm enantiopurity (>98%) via chiral HPLC or polarimetry .

Q. How does the electronic nature of the p-tolyl group influence sulfoximine reactivity in cross-coupling reactions?

- Methodology : The electron-donating p-tolyl group stabilizes sulfur-centered intermediates, enhancing nucleophilic substitution rates. Compare reactivity with electron-deficient aryl analogs (e.g., nitro-substituted) using kinetic studies (NMR monitoring) or DFT calculations to map transition states .

Q. What mechanistic insights explain the stability of S-ethyl-S-(p-tolyl)sulfoximine under acidic/basic conditions?

- Methodology : Evaluate decomposition pathways (e.g., demethylation under reflux in acetonitrile or Me₂SO) via NMR tracking. Avoid strong acids (e.g., H₂SO₄) to prevent N–S bond cleavage. Stabilize using electron-withdrawing N-protecting groups (e.g., tosyl) .

Q. How can S-ethyl-S-(p-tolyl)sulfoximine serve as a chiral auxiliary in asymmetric catalysis?

- Methodology : Exploit the sulfoximine’s rigid geometry to template helicity in metal complexes (e.g., Ag(I)-mediated homochiral folding). Study diastereoselectivity in γ-hydroxyalkylation reactions using titanated intermediates .

Q. What role do sulfoximines play in drug discovery, and how can their ADMET profiles be optimized?

- Methodology : Assess metabolic stability (e.g., CYP450 inhibition assays) and solubility (logP measurements). Modify substituents (e.g., p-tolyl vs. heteroaryl) to balance lipophilicity and bioavailability. Prioritize N-tosyl derivatives for improved synthetic tractability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.